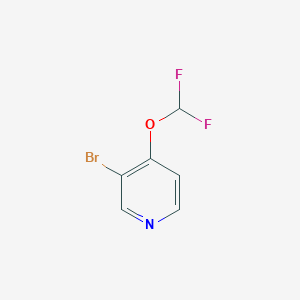

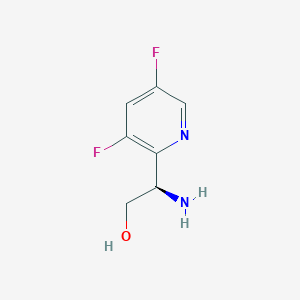

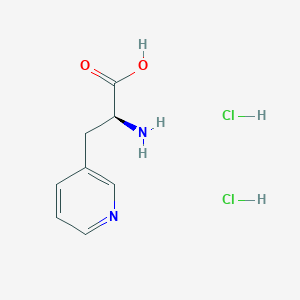

![molecular formula C14H12O6 B1401511 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid CAS No. 92423-99-9](/img/structure/B1401511.png)

2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid

Descripción general

Descripción

2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid is a chemical compound with the molecular formula C14H12O6 . It has an average mass of 276.241 Da and a monoisotopic mass of 276.063385 Da .

Synthesis Analysis

The synthesis of this compound involves reactions with two types of metal salts and different auxiliary ligands: 4,4′-bipyridine (4,4′-bipy), 1,4-di(1H-imidazol-1-yl)benzene (DIMB), and 1,4-bis[(1H-imidazol-1-yl)methyl]benzene (BIMB) . These reactions yield two self-catenated networks and a classic pcu network .Molecular Structure Analysis

The molecular structure of 2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid is complex. The compound forms a new (4,8)-connected self-catenated network with a point symbol of (3 2 ·4 2 ·5 2 ) (3 2 ·4 9 ·5 12 ·6 5) 2 based on the trinuclear zinc clusters as an eight-connected node .Chemical Reactions Analysis

The compound reacts with two types of metal salts and different auxiliary ligands to yield two self-catenated networks and a classic pcu network . The structures of the resulting compounds are elucidated by single crystal X-ray diffraction .Aplicaciones Científicas De Investigación

Synthesis of Self-Catenated Networks

The compound is used in the synthesis of self-catenated networks and a classic pcu network . The reactions of 2,2’- (naphthalene-1,5-diylbis (oxy))diacetic acid and two types of metal salts with different auxiliary ligands yield these networks . The structures of these compounds are elucidated by single crystal X-ray diffraction .

Photoluminescent Properties

The photoluminescent properties of the compounds synthesized using 2,2’- (naphthalene-1,5-diylbis (oxy))diacetic acid have been investigated . This makes it a potential candidate for applications in optoelectronics and photonics.

Thermogravimetric Analyses

Thermogravimetric analyses for the compounds synthesized using 2,2’- (naphthalene-1,5-diylbis (oxy))diacetic acid have been conducted . This helps in understanding the thermal stability of these compounds.

Synthesis of Schiff Base Derivatives

2,2’-[naphthalene-2,7-diylbis(oxy)]bis[N -substituted acetohydrazide] derivatives, a type of Schiff base, have been synthesized using 2,2’-[naphthalene-2,7-diylbis(oxy)]diacetohydrazide . These Schiff base derivatives have been confirmed through spectral characterization .

Antioxidant Activity Studies

The Schiff base derivatives synthesized using 2,2’-[naphthalene-2,7-diylbis(oxy)]diacetohydrazide have been screened for their antioxidant activity . This makes them potential candidates for applications in health and medicine.

Pharmaceutical Testing

2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid is used for pharmaceutical testing . High-quality reference standards are required for accurate results in pharmaceutical testing .

Propiedades

IUPAC Name |

2-[5-(carboxymethoxy)naphthalen-1-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c15-13(16)7-19-11-5-1-3-9-10(11)4-2-6-12(9)20-8-14(17)18/h1-6H,7-8H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMZDAPGNZNQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2OCC(=O)O)C(=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10757871 | |

| Record name | 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10757871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92423-99-9 | |

| Record name | 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10757871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 2,2′-(Naphthalene-1,5-diylbis(oxy))diacetic acid in the synthesis of metal-organic frameworks?

A: 2,2′-(Naphthalene-1,5-diylbis(oxy))diacetic acid (H2ndd) functions as a versatile organic ligand in constructing metal-organic frameworks (MOFs). [] Its structure, featuring two carboxylate groups and a rigid naphthalene core, enables it to bridge metal ions, forming intricate network structures. [] The study successfully synthesized two distinct self-catenated networks and a classic pcu network by reacting H2ndd with zinc salts and various auxiliary ligands. [] This highlights the compound's potential in designing MOFs with diverse topologies and properties.

Q2: How does the choice of auxiliary ligands influence the final structure of the MOFs synthesized using 2,2′-(Naphthalene-1,5-diylbis(oxy))diacetic acid?

A: The selection of auxiliary ligands plays a crucial role in determining the final architecture of the resulting MOFs. [] In the study, using 4,4′-bipyridine as an auxiliary ligand led to the formation of a (4,8)-connected self-catenated network. [] Alternatively, employing 1,4-di(1H-imidazol-1-yl)benzene resulted in an eight-connected self-catenated network with ilc topology. [] Finally, incorporating 1,4-bis[(1H-imidazol-1-yl)methyl]benzene yielded a 6-connected pcu network. [] These findings demonstrate that the auxiliary ligands, by influencing the coordination environment around the metal ions, directly impact the overall connectivity and topology of the synthesized MOFs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)

![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)

![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)